1,3-Diiodobenzene

Crystallography Materials Science Supramolecular Chemistry

1,3-Diiodobenzene is the mandatory meta-diiodo isomer for sequential cross-coupling reactions where ortho and para analogs fail. Its I-I distance (6.85 Å) defines crystal packing; its adsorption on MoS₂ enables molecular lines. Use it for meta-substituted phenylboronic acids, unsymmetrical ligands, and halogen-bonded tectons. Avoid isomer mix-ups—only the 1,3-isomer delivers correct regiochemistry and surface patterns.

Molecular Formula C6H4I2
Molecular Weight 329.9 g/mol
CAS No. 626-00-6
Cat. No. B1666199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diiodobenzene
CAS626-00-6
SynonymsBenzene, 1,3-diiodo-
Molecular FormulaC6H4I2
Molecular Weight329.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)I
InChIInChI=1S/C6H4I2/c7-5-2-1-3-6(8)4-5/h1-4H
InChIKeySFPQFQUXAJOWNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diiodobenzene (CAS 626-00-6): Molecular Baseline and Isomeric Differentiation


1,3-Diiodobenzene (CAS 626-00-6), also known as m-diiodobenzene, is a halogenated aromatic compound characterized by two iodine atoms substituted at the meta positions of a benzene ring [1]. Its molecular formula is C₆H₄I₂, with a molecular weight of 329.91 g/mol. At room temperature, it typically exists as a low-melting crystalline solid (melting point range 33-37°C) . As a member of the diiodobenzene isomer family, its chemical and physical behavior is fundamentally dictated by its substitution pattern, which imparts distinct electronic, steric, and geometric properties compared to its ortho (1,2-) and para (1,4-) analogs [2]. This meta configuration is the critical baseline for understanding its unique applications in organic synthesis and materials science.

Why 1,3-Diiodobenzene Cannot Be Replaced by Other Diiodobenzene Isomers


Interchanging diiodobenzene isomers (1,2-, 1,3-, or 1,4-) in a synthetic or materials application is generally not viable due to profound differences in their physical, electronic, and steric properties dictated by the substitution pattern [1]. A 'generic' substitution fails because the meta configuration of 1,3-diiodobenzene results in a specific inter-iodine distance, molecular dipole moment, and frontier orbital symmetry that are distinct from the ortho and para isomers [2]. These factors directly control intermolecular interactions, adsorption behavior on surfaces, and regioselectivity in stepwise cross-coupling reactions [3]. Therefore, selecting the correct isomer is not a trivial choice but a prerequisite for achieving the desired molecular architecture, material performance, or reaction outcome. The following section provides quantitative evidence of these differences.

Quantitative Evidence for Differentiating 1,3-Diiodobenzene from Analogs


Crystal Structure and Molecular Geometry: Iodine-Iodine Separation

X-ray diffraction studies reveal that the distance between the two iodine atoms within the 1,3-diiodobenzene molecule is 6.85 Å, which is significantly longer than the 5.92 Å distance found in the 1,4-diiodobenzene (para) isomer [1]. The ortho (1,2-) isomer exhibits a different geometry with bent I-C valence directions and an I-I distance of 4.00 Å [1]. This quantifiable difference in molecular dimensions directly impacts molecular packing in crystals and host-guest complex formation.

Crystallography Materials Science Supramolecular Chemistry

Surface Adsorption Kinetics on MoS₂: Superior Rate of 1,3-Isomer

Experimental evidence demonstrates that the rate of adsorption of 1,3-diiodobenzene on a pristine MoS₂(0001) surface is much greater than that of the 1,2- and 1,4-diiodobenzene isomers [1]. This enhanced sticking coefficient is attributed to a favorable match in frontier orbital symmetry between the adsorbate and substrate, a factor that dominates over adsorption energy differences [1]. The effect is so pronounced that it can be used to differentiate the isomers.

Surface Science Materials Engineering Thin Films

Adsorption Behavior on Graphite: Unique Sticking and Growth Mode

A comparative study of diiodobenzene isomer adsorption on graphite at 110 K showed that 1,3-diiodobenzene exhibits significant differences in its apparent sticking coefficient and core-level binding energies compared to the 1,2- and 1,4-isomers [1]. Furthermore, it was observed to adsorb in a distinct Stranski-Krastanov or Volmer-Weber (island) growth mode [1].

Surface Chemistry Nanoelectronics Coatings

Reactivity in One-Pot Synthesis: Comparable Utility in Boronate Formation

In a one-pot procedure for generating synthetically useful lithium (lithiophenyl)trialkoxyborates, both 1,3- and 1,4-diiodobenzene were successfully employed as starting materials [1]. The methodology involves a halogen-lithium exchange using n-BuLi followed by boronation, indicating that the meta isomer performs comparably to the para isomer in this context. However, the resulting product from the meta isomer provides a different regioisomeric boronic acid derivative, which is valuable for accessing meta-substituted products in subsequent cross-coupling reactions.

Organic Synthesis Methodology Cross-Coupling

Optimized Application Scenarios for Procuring 1,3-Diiodobenzene


Synthesis of Asymmetric, Meta-Substituted Aromatic Architectures

1,3-Diiodobenzene is the essential starting material when a synthetic pathway requires the introduction of two different functional groups at the meta positions of a benzene ring [1]. Its structure enables controlled, stepwise functionalization via sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille) without the need for extensive protecting group chemistry [1]. This is particularly valuable for constructing complex pharmaceutical intermediates, unsymmetrical ligands for catalysis, or specialized monomers for polymer synthesis where meta connectivity is desired [1]. Procuring 1,3-diiodobenzene is mandatory; its 1,4- and 1,2- isomers will yield different regioisomeric products.

Fabrication of Surface-Confined Nanostructures on MoS₂ and Graphite

Researchers working on molecular electronics or sensors utilizing 2D materials should specify 1,3-diiodobenzene due to its proven superior and unique adsorption behavior. Its significantly faster adsorption rate on MoS₂(0001) [2] and its distinct island growth mode on graphite [3] make it the optimal precursor for creating well-defined molecular lines or patterns via on-surface synthesis techniques like Ullmann coupling . Using an alternative isomer could result in lower surface coverage, different molecular orientation, or a complete failure to achieve the desired interfacial architecture.

Precursor for Meta-Substituted Boronic Acids and Esters

For projects requiring meta-substituted phenylboronic acids or their pinacol esters as building blocks in Suzuki-Miyaura couplings, 1,3-diiodobenzene is the designated precursor. A robust one-pot halogen-lithium exchange and borylation protocol has been established and validated specifically for this and its para analog [4]. This provides a reliable route to a valuable class of synthetic intermediates. Procurement of 1,3-diiodobenzene ensures access to the meta isomer, whereas 1,4-diiodobenzene would lead to the corresponding para-substituted boronate.

Crystal Engineering and Halogen Bonding Studies

Investigators studying the principles of crystal packing or designing materials based on halogen bonding should select 1,3-diiodobenzene for its precisely defined and quantified intramolecular I-I distance of 6.85 Å [5]. This specific geometry, which is substantially different from the 5.92 Å of the para isomer and the 4.00 Å of the ortho isomer, offers a unique tecton for constructing supramolecular architectures with predictable intermolecular interactions and packing motifs. The choice of isomer is not interchangeable and directly determines the resulting crystal lattice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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